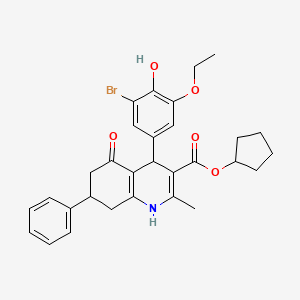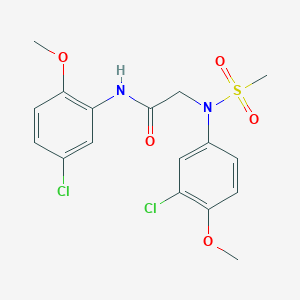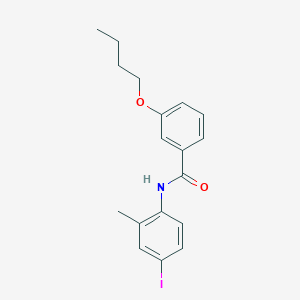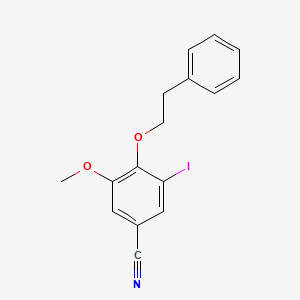
methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate, also known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. MDP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 216.26 g/mol.
Aplicaciones Científicas De Investigación
Methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate has been studied extensively for its potential applications in pharmaceutical research. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use as a prodrug in cancer therapy. In addition, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and ovarian cancer cells.
Mecanismo De Acción
The mechanism of action of methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. This inhibition results in the accumulation of uracil in DNA, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate. One direction is to further explore its potential use as a prodrug in cancer therapy. Another direction is to investigate its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in pharmaceutical research.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, and has been studied extensively for its potential use in cancer therapy. While there are some limitations to using this compound in lab experiments, its ability to inhibit the growth of cancer cells makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. Further research is needed to fully understand the potential applications of this compound in pharmaceutical research.
Métodos De Síntesis
Methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with ethyl chloroformate to form ethyl N-(4,6-dimethyl-2-pyrimidinyl) carbamate. The resulting product is then reacted with sodium cyanide to form sodium N-(4,6-dimethyl-2-pyrimidinyl) carbamate, which is subsequently reacted with methyl iodide to yield this compound.
Propiedades
IUPAC Name |
methyl 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-8(2)14-11(13-7)15(6-12)9(3)10(16)17-4/h5,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIXXUWUYJXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C#N)C(C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
acetate](/img/structure/B5112328.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)

